Nastorazepide (calcium salt)
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Overview
Description
Nastorazepide (calcium salt), also known as Z-360, is a selective, orally available, 1,5-benzodiazepine-derivative gastrin/cholecystokinin 2 (CCK-2) receptor antagonist. It has potential antineoplastic activity and is primarily developed by Zeria Pharmaceutical Co., Ltd. This compound is used in the treatment of various neoplasms, digestive system disorders, and endocrine and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nastorazepide (calcium salt) is synthesized through a series of chemical reactions involving the formation of the benzodiazepine core structure. The synthetic route typically involves the condensation of appropriate benzodiazepine precursors followed by functional group modifications to introduce the calcium salt form. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Nastorazepide (calcium salt) involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to comply with regulatory standards and environmental guidelines .
Chemical Reactions Analysis
Types of Reactions
Nastorazepide (calcium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Nastorazepide (calcium salt) with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Nastorazepide (calcium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of benzodiazepine derivatives and their interactions with CCK-2 receptors.
Biology: Investigated for its role in modulating gastrointestinal and pancreatic functions through its antagonistic effects on CCK-2 receptors.
Medicine: Explored for its potential therapeutic effects in treating pancreatic adenocarcinoma, metastatic pancreatic carcinoma, and other neoplasms.
Industry: Utilized in the development of new pharmaceuticals targeting CCK-2 receptors and related pathways
Mechanism of Action
Nastorazepide (calcium salt) exerts its effects by selectively binding to and antagonizing the cholecystokinin 2 (CCK-2) receptors. This prevents the activation of these receptors by gastrin, a peptide hormone associated with the proliferation of gastrointestinal and pancreatic tumor cells. By inhibiting the CCK-2 receptors, Nastorazepide (calcium salt) reduces tumor growth and enhances the efficacy of other chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Proglumide: Another CCK receptor antagonist used in the treatment of gastrointestinal disorders.
Lorglumide: A CCK receptor antagonist investigated for its effects on gastrointestinal motility and pancreatic secretion
Uniqueness
Nastorazepide (calcium salt) is unique due to its high selectivity for CCK-2 receptors and its potential antineoplastic activity. Unlike other CCK receptor antagonists, Nastorazepide (calcium salt) has shown promising results in clinical trials for treating pancreatic adenocarcinoma and other neoplasms, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C58H70CaN8O10 |
---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 |
InChI Key |
DLRNGUKRKXEPEL-LJWMURKVSA-L |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
Origin of Product |
United States |
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